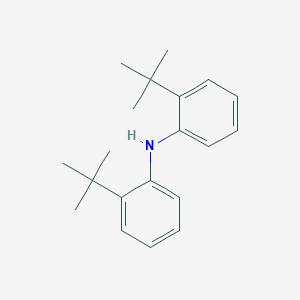
Bis(2-(tert-butyl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-tert-butylphenyl)amine is an organic compound characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to an amine group. This compound is known for its unique structural properties and its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-tert-butylphenyl)amine typically involves the reaction of 2-tert-butylphenylamine with a suitable halogenated precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol, conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of Bis(2-tert-butylphenyl)amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Bis(2-tert-butylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenylamines, nitroso compounds, and nitro derivatives .
Scientific Research Applications
Bis(2-tert-butylphenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which Bis(2-tert-butylphenyl)amine exerts its effects involves interactions with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with cellular membranes and proteins, affecting their function and stability. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- Bis(4-tert-butylphenyl)amine
- Bis(2,4-di-tert-butylphenyl)amine
- Bis(2,6-di-tert-butylphenyl)amine
Comparison: Bis(2-tert-butylphenyl)amine is unique due to the specific positioning of the tert-butyl groups, which affects its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not perform as well .
Properties
CAS No. |
147720-51-2 |
|---|---|
Molecular Formula |
C20H27N |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-tert-butyl-N-(2-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6/h7-14,21H,1-6H3 |
InChI Key |
ATHOESDBHWREBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















